molecular formula C15H13NO6 B1278629 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid CAS No. 60547-92-4

4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

Cat. No. B1278629
CAS RN: 60547-92-4
M. Wt: 303.27 g/mol
InChI Key: VTHHRADLOLKTLD-UHFFFAOYSA-N
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Description

The compound "4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid" is a chemically synthesized molecule that may be related to various benzoic acid derivatives with potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivities of structurally related compounds, which can be useful in understanding the behavior of "4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid" .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted benzoic acids or their derivatives with various reagents. For instance, the synthesis of triazolone derivatives with antioxidant activities was achieved by reacting amino-triazolones with a nitrobenzoxy-benzaldehyde . Similarly, the synthesis of benzoic acid derivatives with mesomorphic properties involved the reaction of hydroxybenzoates with different substituents . These methods could potentially be adapted for the synthesis of "4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid" by choosing appropriate starting materials and reagents .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial in determining their properties and reactivities. For example, the presence of a nitro group can significantly influence the mesomorphic properties of benzoates, as seen in the study of 4-octyloxyphenyl benzoates . The steric and mesomeric interactions of substituents like methoxy and nitro groups also affect the rates of reactions such as alkaline hydrolysis . These insights can be applied to predict the behavior of the nitro and methoxy groups in "4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid" .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is often influenced by their substituents. The presence of a nitro group can increase the rate of alkaline hydrolysis, as demonstrated in the study of ethyl nitrobenzoates . Additionally, the synthesis of novel triazolones with antimicrobial activities involved the reaction of amino-triazolones with a methoxy-nitrobenzoxy-benzaldehyde . These studies suggest that "4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid" may also exhibit unique reactivities due to its nitro and methoxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the mesomorphic properties of benzoates were found to be affected by the type and position of substituents . The antioxidant activities of triazolone derivatives were also influenced by the structure of the compounds . These findings can help in understanding the potential properties of "4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid" .

Scientific Research Applications

Synthesis and Chemical Properties

  • Perkin Cyclization : 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is involved in cyclization reactions, like the Perkin reaction, to form complex organic compounds. For instance, the cyclization of certain alkanoic acids under classical Perkin reaction conditions leads to the formation of compounds like 2-alkyl-7-methoxy-5-nitrobenzo[b]furan (Kowalewska & Kwiecień, 2008).

  • Solubility Studies : This compound has been studied in the context of solubility. The Abraham model correlations, which describe solute transfer into various solvents, utilize compounds like 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid to understand solubility dynamics (Hart et al., 2015).

  • Microwave-Assisted Synthesis : It's also used in microwave-assisted synthetic approaches, particularly in the synthesis of benzimidazole derivatives, showing its utility in advanced synthetic chemistry (Chanda et al., 2012).

Application in Drug Synthesis

  • Antibiotic Synthesis : It's an important intermediate in the synthesis of certain antibiotics, like pyrrolobenzodiazepine antitumor agents. An efficient synthesis of this compound for use in the production of these agents has been reported (Thurston et al., 1990).

  • Synthesis of Cardiotonic Drugs : The compound has been used as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole, demonstrating its relevance in the field of medicinal chemistry (Lomov, 2019).

Material Science and Photophysics

  • Liquid Crystal Research : Studies on liquid crystals have included derivatives of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. These studies explore the effects of various substituents on the mesomorphic properties of certain compounds, which is important for the development of liquid crystal displays and other technologies (Sugiura et al., 1991).

  • Lanthanide Coordination Compounds : It has been used in synthesizing lanthanide coordination compounds. The effect of substituents on the photophysical properties of these compounds is significant for understanding luminescent materials (Sivakumar et al., 2010).

Safety And Hazards


  • Toxicity : While toxicity data may vary, it is essential to handle this compound with care due to the presence of the nitro group.

  • Safety Precautions : Researchers should follow standard laboratory safety protocols when working with this compound.


Future Directions

Future research could explore the following aspects:



  • Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Derivatives : Synthesize derivatives with modified functional groups for enhanced properties.

  • Drug Development : Evaluate its pharmacological applications.


properties

IUPAC Name

5-methoxy-2-nitro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-13-7-11(15(17)18)12(16(19)20)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHHRADLOLKTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446208
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

CAS RN

60547-92-4
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
DE Thurston, VS Murty, DR Langley, GB Jones - Synthesis, 1990 - thieme-connect.com
… An efficient synthesis of 4-benzyloxy-5-methoxy-2-nitrobenzoic acid (5), an important intermediate in the production of certain pyrrolobenzodiazepine antitumour agents, is also reported…
Number of citations: 78 www.thieme-connect.com
TH Althuis, HJ Hess - Journal of Medicinal Chemistry, 1977 - ACS Publications
… 4- Benzyloxy-5-methoxy-2-nitrobenzoic acid (5b) was obtained from 4b in 69% yield using the procedure described for 5a: mp 163-165 C. Anal. (CisHisNOe) C, , N. …
Number of citations: 190 pubs.acs.org
A Kamal, DR Reddy, MK Reddy, G Balakishan… - Bioorganic & Medicinal …, 2009 - Elsevier
… The other precursor 4-benzyloxy-5-methoxy-2-nitrobenzoic acid (22) has been prepared by the previously reported methods 30 and is coupled to compound 21 via its acid chloride to …
Number of citations: 98 www.sciencedirect.com
A Kamal, G Ramesh, O Srinivas, P Ramulu… - Bioorganic & medicinal …, 2004 - Elsevier
… of the THF and methanol were evaporated, the aqueous phase was acidified with 12 N HCl to pH 7 and re-extracted with CH 2 Cl 2 to give a 4-benzyloxy-5-methoxy-2-nitrobenzoic acid …
Number of citations: 21 www.sciencedirect.com
H Li, H Huang, X Zhang, X Luo, L Lin, H Jiang… - Acta Pharmacologica …, 2008 - nature.com
Aim: To design and synthesize a novel class of antitumor agents, featuring the 3-nitroquinoline framework. Methods: Based on the enzyme-binding features of Ekb1, introducing a nitro …
Number of citations: 23 www.nature.com
S Eguchi, K Yamashita, Y Matsushita… - The Journal of Organic …, 1995 - ACS Publications
Over the past decade, great progresshas been made in the field of heterocyclic synthesis by the aza-Wittig methodology. 2’3 The key intermediate iminophospho-ranes can be …
Number of citations: 90 pubs.acs.org
A Kamal, N Shankaraiah, KL Reddy… - Letters in Drug …, 2007 - ingentaconnect.com
… Synthesis of A-C8-linked 6-chloropurine-PBD hybrids have been carried out by employing 4-benzyloxy-5methoxy-2-nitrobenzoic acid (6) as the starting material, which has been …
Number of citations: 11 www.ingentaconnect.com
K Matsuno, J Ushiki, T Seishi, M Ichimura… - Journal of medicinal …, 2003 - ACS Publications
… (2) 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid benzyl ester was obtained by the same … obtained by the reduction of 4-benzyloxy-5-methoxy-2-nitrobenzoic acid benzyl ester with zinc …
Number of citations: 61 pubs.acs.org
D VYTLA - 2006 - INDIAN INSTITUTE OF CHEMICAL …
Number of citations: 0
JS REDDY - 2010 - Indian Institute of Chemical …
Number of citations: 0

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